6-(2-Fluorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
6-(2-Fluorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound with the molecular formula C20H14FN3. This compound features a unique structure where a fluorophenyl group is attached to a benzimidazoquinazoline core. The pyrimidine ring in this compound adopts a half-chair conformation, and the dihedral angle between the benzimidazole ring system and the fluorophenyl ring is approximately 84.18°
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves the following steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Introduction of the Quinazoline Moiety: The benzimidazole core is then reacted with a suitable reagent to introduce the quinazoline moiety. This can be achieved through various cyclization reactions.
Attachment of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction may lead to partially or fully reduced forms of the compound.
Scientific Research Applications
6-(2-Fluorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are being explored for their potential as therapeutic agents, particularly in cancer treatment. Quinazoline derivatives have shown promise as inhibitors of various kinases involved in cancer cell proliferation.
Materials Science: The unique structural properties of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets, such as kinases and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition of their activity. This inhibition can result in the suppression of cancer cell growth and proliferation . The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as a tyrosine kinase inhibitor in cancer therapy.
Gefitinib: Another quinazoline-based tyrosine kinase inhibitor with applications in non-small cell lung cancer treatment.
Afatinib: A quinazoline derivative that irreversibly inhibits the epidermal growth factor receptor (EGFR) and is used in cancer treatment.
Uniqueness
6-(2-Fluorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific structural features, such as the fluorophenyl group and the benzimidazoquinazoline core. These features contribute to its distinct binding properties and potential therapeutic applications. Compared to other quinazoline derivatives, this compound may offer improved efficacy and selectivity in targeting specific molecular pathways involved in disease processes .
Properties
Molecular Formula |
C20H14FN3 |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-5,6-dihydrobenzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C20H14FN3/c21-15-9-3-1-7-13(15)19-22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)24(19)20/h1-12,19,22H |
InChI Key |
SEBIKGDLKJHENL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC3=CC=CC=C3C4=NC5=CC=CC=C5N24)F |
Origin of Product |
United States |
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